molecular formula C6H8ClNO2 B2896446 N-(2-chloroacetyl)cyclopropanecarboxamide CAS No. 1175127-57-7

N-(2-chloroacetyl)cyclopropanecarboxamide

Cat. No.: B2896446
CAS No.: 1175127-57-7
M. Wt: 161.59
InChI Key: ZKPFDCKTVYPYTM-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C6H8ClNO2 and a molecular weight of 161.59 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a chloroacetyl group

Preparation Methods

The synthesis of N-(2-chloroacetyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(2-chloroacetyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Scientific Research Applications

N-(2-chloroacetyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropane ring may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins .

Comparison with Similar Compounds

N-(2-chloroacetyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(2-bromoacetyl)cyclopropanecarboxamide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group. It may exhibit different reactivity and biological activity.

    N-(2-chloroacetyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group. It may have different solubility and chemical properties.

    N-(2-chloroacetyl)cyclopropanemethanamine: Similar structure but with a methanamine group instead of a carboxamide group.

Properties

IUPAC Name

N-(2-chloroacetyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPFDCKTVYPYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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